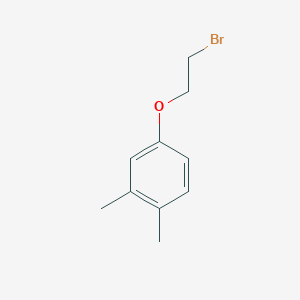

2-Bromoethyl 3,4-dimethylphenyl ether

Descripción general

Descripción

"2-Bromoethyl 3,4-dimethylphenyl ether" is a compound that lies at the intersection of organic chemistry and material science, often studied for its unique structural and reactive properties. This compound, like others in its class, has been a subject of interest due to its potential applications in synthesizing complex molecules and materials.

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical processes. For example, a natural product with a similar bromo and methoxymethyl substitution pattern was synthesized starting from a dimethoxyphenylmethanol precursor, showcasing the importance of selective bromination and methoxylation in building complex structures (Akbaba et al., 2010).

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Bromoethyl 3,4-dimethylphenyl ether" has been elucidated using techniques like X-ray crystallography. For instance, the structure of a closely related compound was determined, highlighting the role of crystallography in understanding the arrangement of atoms in space and the impact on reactivity and properties (Peters et al., 1994).

Chemical Reactions and Properties

The reactivity of bromoethyl and dimethylphenyl ether compounds involves a variety of chemical reactions, including halogenation, etherification, and polymerization. Phase transfer catalyzed polymerization of bromo- and dimethylphenol precursors has been explored, demonstrating the compound's utility in creating polymers with specific end-groups (Percec & Wang, 1990; Percec & Wang, 1991).

Physical Properties Analysis

The physical properties of such compounds, including melting points, boiling points, solubility, and crystalline structure, are critical for their application in synthesis and material science. These properties are influenced by the molecular structure, as seen in the detailed analysis of crystal structures and the impact of different substituents on solubility and stability.

Chemical Properties Analysis

Chemical properties, such as reactivity towards nucleophiles or electrophiles, stability under various conditions, and the ability to undergo specific reactions like cycloadditions or rearrangements, are foundational to understanding how "2-Bromoethyl 3,4-dimethylphenyl ether" and related compounds can be used in synthetic chemistry. Studies on the bromination of dimethylphenols and the subsequent reactions these compounds can undergo provide insight into their chemical behavior and potential applications (Jacquesy & Jouannetaud, 1981).

Aplicaciones Científicas De Investigación

Bromination of Aromatic Ethers

A study by Xu Yong-nan (2012) focused on the synthesis of methyl 2-(2-bromo-4,5-dimethoxyphenyl)ethanoate from methyl 2-(3,4-dimethoxyphenyl)ethanoate. This process utilized NBS as a brominating agent, providing a general approach for electrophilic aromatic bromination of aromatic ethers, relevant to the study of 2-Bromoethyl 3,4-dimethylphenyl ether (Xu Yong-nan, 2012).

Synthesis and Properties of Poly(Arylene Ether Sulfone)

Qian Shi et al. (2017) developed a series of poly(arylene ether sulfone)s bearing pendant 3,5-dimethylphenyl groups. These were used to create anion exchange membranes with pendant benzyl-quaternary ammonium groups, highlighting an application in membrane technology (Qian Shi et al., 2017).

Fluorination with Xenon Difluoride

The work of H. Koudstaal and C. Olieman (2010) involved fluorinating 2-bromo-4,5-dimethylphenol with xenon difluoride, using boron trifluoride etherate as a catalyst. This study contributes to the field of organic fluorination, an area relevant to 2-Bromoethyl 3,4-dimethylphenyl ether applications (H. Koudstaal & C. Olieman, 2010).

Total Synthesis of Biologically Active Compounds

Yusuf Akbaba et al. (2010) synthesized a natural product starting from (3-bromo-4,5-dimethoxyphenyl)methanol. This study emphasizes the role of bromoaryl ethers in synthesizing biologically active compounds (Yusuf Akbaba et al., 2010).

Synthesis of Nonracemic Aminopropanols

Z. A. Bredikhina et al. (2019) used enantiomeric 3-(3,4-dimethylphenoxy)propane-1,2-diols to obtain physiologically active amino alcohols, demonstrating the utility of dimethylphenyl ethers in synthesizing enantiomerically pure compounds (Z. A. Bredikhina et al., 2019).

Safety And Hazards

Propiedades

IUPAC Name |

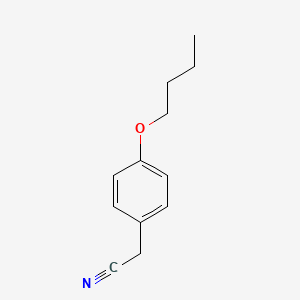

4-(2-bromoethoxy)-1,2-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO/c1-8-3-4-10(7-9(8)2)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCXPRVQNSOSNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCCBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30299809 | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromoethyl 3,4-dimethylphenyl ether | |

CAS RN |

3351-53-9 | |

| Record name | 4-(2-Bromoethoxy)-1,2-dimethylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3351-53-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 132959 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003351539 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3351-53-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-bromoethyl 3,4-dimethylphenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30299809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptane-2-carbonyl chloride](/img/structure/B1267036.png)